4,5-Diamino-2-thiouracil
Overview
Description
4,5-Diamino-2-thiouracil, also known as this compound, is a useful research compound. Its molecular formula is C4H6N4OS and its molecular weight is 158.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45759. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
It has been reported that the compound can inhibit both anodic and cathodic currents , suggesting it may interact with its targets to modulate their activity.
Result of Action
The compound 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine has been reported to dramatically inhibit the dissolution of copper, thereby reducing the weight loss of copper . This suggests that the compound may have potential applications in the prevention of copper corrosion.
Action Environment
The efficacy of 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine is influenced by environmental factors. For instance, its inhibition efficiency increases with increasing concentration in the range of 1.0 to 2.0 mM and decreases with increasing temperature . This indicates that the compound’s action, efficacy, and stability are sensitive to changes in the environment.
Biochemical Analysis
Biochemical Properties
It is known that the compound exhibits antioxidative activity , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in oxidative stress responses.
Cellular Effects
Given its antioxidative activity , it could potentially influence cell function by mitigating oxidative stress, which could have impacts on cell signaling pathways, gene expression, and cellular metabolism.
Properties
IUPAC Name |
5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSWOQHLIDKEOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=S)NC1=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143249 | |
Record name | 4,5-Diamino-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-76-8 | |
Record name | 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Diamino-2-thiouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1004-76-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45759 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Diamino-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-diamino-2-mercaptopyrimidine-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine in material science?
A: Research indicates that derivatives of 5,6-Diamino-2-thiouracil can be utilized to functionalize materials like graphene oxide []. This modification holds potential for developing novel materials with tailored properties for various applications.
Q2: How can 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine be used to separate metal ions?
A: 5,6-Diamino-2-thiouracil exhibits a strong affinity for mercury (Hg(II)) ions []. When immobilized on alumina, it acts as a solid-phase extractor, effectively separating Hg(II) from other metal ions like silver (Ag(I)) in water samples. This application is particularly valuable in environmental monitoring and remediation.
Q3: Can 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine be used to develop new drugs?
A: Research suggests that 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine derivatives show promise as potential calcium channel blockers []. These compounds exhibit negative inotropic selectivity and block L-type calcium channels more effectively than T-type channels. This activity makes them potentially valuable for treating cardiovascular conditions, but further research is needed.
Q4: What are the structural features of 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine essential for its biological activity?
A: Studies on pyrimidine derivatives, including 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine, reveal that lipophilic substituents at specific positions on the pyrimidine ring, along with an acetamidic function, are crucial for their calcium channel blocking activity [].
Q5: How can 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine be used to create metal complexes?
A: Researchers have successfully synthesized metal complexes using 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine as a ligand [, ]. This molecule can chelate metal centers through its various functional groups, leading to the formation of complexes with potentially interesting properties for catalysis, materials science, or biological applications.
Q6: Can 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine be utilized in the synthesis of other important compounds?
A: Yes, 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine acts as a versatile building block in organic synthesis []. It reacts with various reagents, including diethyl (E)-2,3-dicyanobutenedioate, to produce valuable compounds like ethyl 7-amino-4-oxo-2-thioxopteridine-6-carboxylates. These compounds hold potential applications in medicinal chemistry.
Q7: Are there analytical techniques available to study 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine?
A: Oscillopolarography has been successfully employed to study 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine and its synthesis intermediates []. This electrochemical technique allows for the characterization and quantification of these compounds, providing insights into their redox properties and behavior in solution.
Q8: What are the limitations of using 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine in drug development?
A: While promising as calcium channel blockers, 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine derivatives require further research to assess potential toxicity, pharmacokinetic properties, and long-term effects []. Understanding these aspects is crucial for developing safe and effective drugs.
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